molecular formula C10H20O3Si2 B1216927 2,5-Bis(trimethylsilyloxy)furan CAS No. 77220-06-5

2,5-Bis(trimethylsilyloxy)furan

Cat. No.: B1216927
CAS No.: 77220-06-5
M. Wt: 244.43 g/mol
InChI Key: LOPSBTBTWKKAIQ-UHFFFAOYSA-N
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Description

2,5-Bis(trimethylsilyloxy)furan is a derivative of a broader class of compounds known as furans . It has a molecular formula of C10H20O3Si2 and a molecular weight of 244.43 .


Synthesis Analysis

The synthesis of 2,5-bis(aminomethyl)furan has been achieved via the catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional CuNiAlOx catalyst . This process involves a two-stage reaction process and has been found to be highly efficient .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques have been used for structural elucidation of the compound along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the organocatalytic synthesis of densely substituted mono- and bis-g-lactams involving the Mukaiyama Mannich addition of this compound to imines . It has also been used in the transformation of quinones into furo-[3,2-b]benzofurans .


Physical and Chemical Properties Analysis

This compound has a boiling point of 44–46 °C/17 mmHg and a density of 0.93 gmL?1 . It is soluble in most organic solvents, e.g., CH2Cl2, Et2O, benzene, THF, MeCN .

Scientific Research Applications

  • Biobased Polyester Synthesis 2,5-Bis(trimethylsilyloxy)furan derivatives have been utilized in the enzymatic polymerization process for synthesizing novel biobased furan polyesters. These polyesters, with number-average molecular weights around 2000 g/mol, are generated using various diacid ethyl esters in combination with Candida antarctica Lipase B (CALB). This development highlights the role of this compound in creating sustainable and biodegradable polymers (Jiang et al., 2014).

  • Preparation and Diels-Alder Reactions The chemical preparation of various substituted 2,5-bis(trimethylsiloxy) furans has been documented. These compounds demonstrate significant reactivity as dienes in Diels-Alder reactions, resulting in the formation of products like p-quinones and hydroquinones. This indicates their potential use in advanced organic synthesis and material science applications (Brownbridge & Chan, 1980).

  • Vinylogous Mukaiyama Aldol Reaction 2-(Trimethylsilyloxy)furan has been utilized in a vinylogous Mukaiyama aldol reaction catalyzed by bismuth triflate. This reaction affords products with high yields and good diastereoselectivities, offering a pathway for the synthesis of compounds useful in medicinal chemistry and material science (Ollevier et al., 2008).

  • Synthesis of Diastereoselective Compounds The compound has been used in the stereoselective synthesis of 4-substituted butenolides. This process, involving a Michael addition reaction, highlights the potential of this compound derivatives in creating compounds with specific stereochemical properties, important in drug development and organic synthesis (Kitajima et al., 1997).

  • Organocatalytic Reactions Studies show the use of this compound in organocatalytic Mukaiyama Mannich reactions. These reactions are crucial for the synthesis of densely substituted mono- and bis-γ-lactams, further expanding the compound's utility in organic synthesis and pharmaceutical research (Laws et al., 2019).

  • Application in Natural Product Synthesis 2,5-Bis(tert-butyldimethylsilyloxy)furans have been established as dienes in the Diels-Alder reaction. Their application has enabled access to highly substituted para-hydroquinones and para-iminoquinones, demonstrating their significance in the field of natural product synthesis and chemical biology (Dissanayake et al., 2020).

Mechanism of Action

The mechanism of action of 2,5-Bis(trimethylsilyloxy)furan involves its use as a reagent in various chemical reactions. For example, in the Mukaiyama Mannich reactions, a ditoluenesulfonylimide catalyst produces g-lactams from mono-addition, whereas a more acidic catalyst (triflic acid) produces fused bis-lactams from double addition .

Safety and Hazards

2,5-Bis(trimethylsilyloxy)furan is classified under the GHS02 and GHS07 hazard classes . It has hazard statements H225-H315-H319-H335 and precautionary statements P210-P302+P352-P305+P351+P338 . It is also classified under the F and Xi risk statements .

Relevant Papers Several papers have been published on this compound. For instance, a paper published in RSC Advances discusses the highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst . Another paper published in Dalton Transactions discusses the synthesis of an Au12 unit protected by modified maleic anhydride phosphine ligands using this compound .

Properties

IUPAC Name

trimethyl-(5-trimethylsilyloxyfuran-2-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3Si2/c1-14(2,3)12-9-7-8-10(11-9)13-15(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPSBTBTWKKAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC=C(O1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343487
Record name 2,5-BIS(TRIMETHYLSILYLOXY)FURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77220-06-5
Record name 2,5-BIS(TRIMETHYLSILYLOXY)FURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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